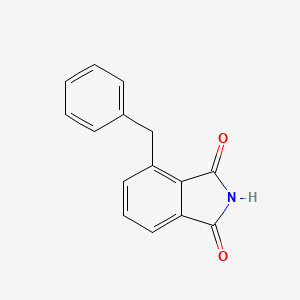

4-Benzylisoindole-1,3-dione

Description

Historical Context and Evolution of Isoindole-1,3-dione Chemistry

The foundational isoindole-1,3-dione scaffold, known as phthalimide (B116566), has been a subject of chemical investigation since the 19th century. smolecule.com The core structure consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring containing two carbonyl groups. nih.gov Historically, the synthesis of N-substituted isoindole-1,3-diones has been a primary focus, with one of the most common methods involving the condensation of phthalic anhydride (B1165640) with a primary amine. brieflands.comnih.gov This straightforward approach has allowed for the creation of a vast library of derivatives.

A significant moment in the history of these compounds was the discovery of thalidomide, a phthalimide-based drug introduced in the late 1950s. nih.gov While its tragic history highlighted the importance of stereochemistry in drug design, it also spurred further research into the biological activities of isoindole-1,3-dione derivatives. nih.gov Over the decades, the focus of research has expanded from simple N-substituted derivatives to more complex structures, including those with substitutions on the benzene ring of the isoindole core. This evolution has been driven by the quest for compounds with tailored electronic, optical, and biological properties. smolecule.comacgpubs.org

Significance of the 4-Benzylisoindole-1,3-dione Scaffold in Modern Chemical Synthesis

The introduction of a benzyl (B1604629) group at the 4-position of the isoindole-1,3-dione scaffold is a key modification that influences the molecule's properties and applications. The benzyl group adds a degree of lipophilicity and can engage in various non-covalent interactions, which is particularly relevant in the design of biologically active molecules. cymitquimica.com

In modern chemical synthesis, the this compound scaffold serves as a versatile building block. The presence of the benzyl group can direct further chemical transformations on the aromatic ring and can be modified itself. The isoindole-1,3-dione core is known for its reactivity, with the carbonyl groups being susceptible to nucleophilic attack and the nitrogen atom capable of participating in various substitution reactions. This reactivity, combined with the structural features imparted by the 4-benzyl group, makes this scaffold a valuable precursor for the synthesis of more complex heterocyclic systems and molecules with potential applications in medicinal chemistry and materials science. cymitquimica.comresearchgate.net For instance, derivatives of N-benzylisoindole-1,3-dione have been investigated for their potential as anticancer agents. acs.orgnih.govresearchgate.net

Overview of Research Trajectories for Isoindole-1,3-dione Derivatives

Current research on isoindole-1,3-dione derivatives is diverse and spans multiple fields. A significant area of investigation is in medicinal chemistry, where these compounds are explored for a wide range of biological activities. ontosight.ai Studies have shown that various derivatives exhibit anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. ontosight.aiacgpubs.orgmdpi.com For example, some derivatives have been designed as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease research. mdpi.com

Another major research trajectory is in the field of materials science. The delocalized π-electron system of the isoindole-1,3-dione core makes these compounds candidates for the development of organic materials with interesting optical and electronic properties. acgpubs.org Research has explored their potential use in dyes, polymers, and as photochromic materials. researchgate.net

Furthermore, there is ongoing research into developing novel and more efficient synthetic methods for creating isoindole-1,3-dione derivatives. researchgate.net This includes the use of palladium-catalyzed reactions to construct the heterocyclic core and the exploration of one-pot synthesis strategies to improve efficiency and sustainability. nih.govnih.gov The development of new synthetic routes allows for the creation of previously inaccessible derivatives, opening up new avenues for research and application.

Structure

3D Structure

Properties

IUPAC Name |

4-benzylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-12-8-4-7-11(13(12)15(18)16-14)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNVWPZXBAGJQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C3C(=CC=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Benzylisoindole 1,3 Dione and Its Derivatives

Conventional and Classical Synthetic Approaches

Traditional methods for the synthesis of N-substituted phthalimides, including 4-benzylisoindole-1,3-dione, have been well-established for over a century. These methods typically involve the condensation of phthalic anhydride (B1165640) or its derivatives with primary amines, the Gabriel synthesis, and various nucleophilic addition reactions.

Condensation Reactions of Phthalic Anhydride with Amines

The most direct and widely employed method for the synthesis of N-substituted isoindole-1,3-diones is the condensation reaction between a phthalic anhydride and a primary amine. researchgate.net This reaction proceeds through a two-step mechanism involving the initial formation of a phthalamic acid intermediate, followed by cyclization via dehydration to yield the corresponding phthalimide (B116566).

The reaction of phthalic anhydride with benzylamine (B48309) to form N-benzylphthalimide can be carried out under various conditions. Heating the reactants together, often in the presence of a dehydrating agent or a high-boiling solvent such as glacial acetic acid, facilitates the cyclization. researchgate.net Microwave irradiation has also been shown to be an effective method for promoting this condensation, often leading to shorter reaction times and improved yields. researchgate.net For instance, the reaction of phthalic anhydride and benzylamine under microwave irradiation can afford N-benzylphthalimide in high yield. researchgate.net

A recent patent describes a method for preparing N-benzylphthalimide by reacting phthalic acid and benzylamine in N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc) at room temperature, using a triethylamine/trinitromethane eutectic liquid as a catalyst. This approach offers the advantages of mild reaction conditions and high product purity. mdpi.com

Table 1: Condensation Reactions for the Synthesis of N-Benzylphthalimide

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phthalic anhydride, Benzylamine | Glacial Acetic Acid | Reflux | Good | researchgate.net |

| Phthalic anhydride, Benzylamine | Microwave | Medium-high power, 3 min | 89-95% | researchgate.net |

| Phthalic acid, Benzylamine | Triethylamine/trinitromethane, DMF | Room temperature, 2-4 h | 83-85% | mdpi.com |

Gabriel Synthesis and its Modern Adaptations for N-Substitution

The Gabriel synthesis, developed by Siegmund Gabriel in 1887, is a classic method for the preparation of primary amines from alkyl halides. The initial step of this synthesis involves the N-alkylation of phthalimide, which directly yields an N-substituted phthalimide. This makes the Gabriel synthesis a highly relevant method for preparing compounds such as this compound.

In the traditional Gabriel synthesis, the potassium salt of phthalimide is reacted with an alkyl halide. For the synthesis of N-benzylphthalimide, benzyl (B1604629) chloride is the alkylating agent. The phthalimide anion acts as a nucleophile, displacing the chloride from the benzyl group in an SN2 reaction. rsc.org The reaction is often carried out by heating a mixture of potassium phthalimide and benzyl chloride. A modification of this procedure involves the in situ formation of the phthalimide salt by using phthalimide and a base such as potassium carbonate. rsc.org The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) can significantly enhance the reaction's efficiency. rsc.org

Modern adaptations of the Gabriel synthesis have focused on milder reaction conditions and expanding the scope of the reaction. While the primary application of the Gabriel synthesis is the subsequent hydrolysis or hydrazinolysis to obtain a primary amine, the intermediate N-alkylphthalimide is the compound of interest in this context.

Table 2: Gabriel Synthesis for N-Benzylphthalimide

| Reactants | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phthalimide, Benzyl chloride | K2CO3 (anhydrous) | 190°C, 3 h | 72-79% | rsc.org |

| Potassium phthalimide, Benzyl chloride | DMF | Warming | High | rsc.org |

Nucleophilic Additions in Isoindole-1,3-dione Formation

The formation of the isoindole-1,3-dione ring system fundamentally relies on nucleophilic attack of a nitrogen-containing species on the carbonyl carbons of a phthalic acid derivative. In the context of the condensation reaction with phthalic anhydride, the initial step is a nucleophilic addition of the primary amine to one of the carbonyl groups, leading to the ring-opened phthalamic acid. researcher.life

This intermediate then undergoes an intramolecular nucleophilic acyl substitution, where the amide nitrogen attacks the second carbonyl carbon, leading to the cyclized product and the elimination of a water molecule. researcher.life The efficiency of this cyclization step can be influenced by the reaction conditions, with dehydrating agents or azeotropic removal of water often employed to drive the equilibrium towards the formation of the imide.

Transition Metal-Catalyzed Synthetic Routes

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex organic molecules, including N-substituted isoindole-1,3-diones. These methods often offer advantages in terms of efficiency, functional group tolerance, and the ability to construct the heterocyclic ring system from readily available starting materials under milder conditions than classical methods.

Palladium-Catalyzed Carbonylative Cyclization Reactions

Palladium-catalyzed carbonylation reactions have been successfully applied to the synthesis of isoindole-1,3-diones. One such approach involves the carbonylative cyclization of o-halobenzoates with primary amines. In this one-step process, a palladium catalyst, in the presence of carbon monoxide, facilitates the coupling of the o-halobenzoate with the amine, followed by an intramolecular cyclization to form the phthalimide ring. nih.govnih.gov

A study by Heo and coworkers demonstrated the synthesis of 2-benzylisoindole-1,3-dione from methyl 2-iodobenzoate (B1229623) and benzylamine. nih.govnih.gov The reaction, catalyzed by palladium acetate (B1210297) with triphenylphosphine (B44618) as a ligand and cesium carbonate as a base, under an atmosphere of carbon monoxide, afforded the desired product in good yield. nih.govnih.gov This methodology is advantageous as it allows for the construction of the isoindole-1,3-dione core from simple, commercially available starting materials and tolerates a variety of functional groups. nih.govnih.gov

The proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by CO insertion to form an acyl-palladium complex. Subsequent reaction with the amine generates an o-amidocarboxylate intermediate, which then undergoes a base-catalyzed intramolecular cyclization to yield the final product. nih.gov

Table 3: Palladium-Catalyzed Carbonylative Cyclization for N-Benzylisoindole-1,3-dione

| Substrate | Amine | Catalyst/Ligand/Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 2-iodobenzoate | Benzylamine | Pd(OAc)2/PPh3/Cs2CO3 | Toluene, 95°C, 1 atm CO | 75% | nih.gov |

Other Metal-Mediated Cyclization and Coupling Reactions

Besides palladium, other transition metals such as rhodium, copper, and nickel have been utilized in the synthesis of N-substituted phthalimides and related heterocycles. These metals can catalyze various cyclization and coupling reactions that lead to the formation of the isoindole-1,3-dione scaffold.

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been employed for the synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. rsc.org While this method yields the reduced isoindolinone core, it demonstrates the potential of rhodium in activating C-H bonds for the formation of five-membered nitrogen-containing heterocycles. Further oxidation of the resulting isoindolinone could provide a route to the corresponding isoindole-1,3-dione. Rhodium has also been used to catalyze the C-H functionalization of substrates containing a phthalimido group, indicating the compatibility of this protecting group with rhodium catalysis.

Copper-Catalyzed Synthesis: Copper-catalyzed reactions, particularly Ullmann-type couplings, are well-established for the formation of C-N bonds. nih.gov This type of reaction could be applied to the synthesis of N-benzylisoindole-1,3-dione by coupling a 4-substituted phthalimide with a benzyl halide or a related benzylating agent. Furthermore, copper(II)-catalyzed oxidation of N-substituted isoindolinones provides a direct route to the corresponding phthalimides. nih.gov

Nickel-Catalyzed Synthesis: Nickel catalysts have been shown to mediate the cyclization of N-benzoyl aminals to produce isoindolinones. mdpi.com Similar to the rhodium-catalyzed methods, this approach provides the reduced isoindolinone structure, which could potentially be oxidized to the desired isoindole-1,3-dione. Nickel-catalyzed cross-coupling reactions of benzylic ammonium (B1175870) salts with boronic acids have also been developed, offering a potential route for the benzylation of a pre-formed isoindole-1,3-dione core. mdpi.com

While direct, high-yielding examples of rhodium, copper, and nickel-catalyzed synthesis of this compound are less prevalent in the literature compared to palladium-catalyzed methods, the catalytic activities of these metals in related transformations suggest their potential for the development of novel synthetic routes to this class of compounds.

Advanced and Green Chemistry Approaches

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for constructing the isoindole-1,3-dione scaffold. These approaches aim to reduce reaction times, improve yields, and minimize waste.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. For the synthesis of isoindole-1,3-diones, microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often cleaner reaction profiles. This method typically involves the reaction of a phthalic anhydride derivative with a primary amine. The high efficiency of microwave heating is attributed to the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

The synthesis of 4,6-disubstituted isoindoline-1,3-diones has been successfully achieved through microwave-assisted Diels-Alder reactions. rsc.orgresearchgate.net In this approach, chromones with an α,β-unsaturated carbonyl system at the C-3 position act as dienes, reacting with various maleimides as dienophiles. The reaction proceeds through a Diels-Alder cycloaddition, followed by an opening of the chromanone ring and an in-situ oxidation, yielding the final aromatic isoindoline-1,3-dione products in yields ranging from 15-59%. rsc.orgresearchgate.net N-phenylmaleimide was found to be a particularly reactive dienophile in these reactions. researchgate.net

Interactive Table: Microwave-Assisted Diels-Alder Synthesis of Isoindoline-1,3-diones rsc.orgresearchgate.net

| Diene | Dienophile | Product | Yield (%) |

|---|---|---|---|

| 3-Benzoylvinylchromone | N-Phenylmaleimide | 4,6-Disubstituted 2-phenylisoindoline-1,3-dione | 59 |

In line with the principles of green chemistry, the development of solvent-free and environmentally benign synthetic protocols is a major focus of current research. These methods reduce the environmental impact associated with the use of volatile and often toxic organic solvents. Ultrasound-assisted synthesis is one such environmentally friendly technique that has been applied to the preparation of derivatives incorporating the isoindoline-1,3-dione moiety. For instance, the synthesis of thiazolidinones from azomethine derivatives of 2-(4-aminophenyl)isoindoline-1,3-dione (B1268519) has been efficiently carried out under ultrasound irradiation, resulting in high yields and shorter reaction times with minimal solvent usage. acs.org

Another green approach involves performing reactions under ball-milling conditions, which is a form of mechanochemistry. This solvent-free technique has been successfully used for the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides to produce isoxazoles, showcasing its potential for constructing heterocyclic systems without the need for bulk solvents. youtube.com Such methodologies could be adapted for the synthesis of isoindole-1,3-dione derivatives.

One-pot and domino (or cascade) reactions offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps in a single synthetic operation without the need for isolation of intermediates. This approach simplifies experimental procedures and reduces waste.

A notable example is the synthesis of fused multifunctionalized isoindole-1,3-diones through a hexadehydro-Diels–Alder (HDDA) domino reaction. rsc.org This method involves the reaction of substituted tetraynes with imidazole (B134444) derivatives, leading to the formation of three new C–C bonds and two new C–O bonds in a single cascade process. rsc.org This strategy provides a direct and efficient route to highly substituted tricyclic isoindole-1,3-dione cores in good to excellent yields. rsc.org

Similarly, blue-luminescent 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones have been synthesized in a one-pot fashion. researchgate.net This process starts with the in-situ activation of 3-arylpropiolic acids with T3P® (n-propylphosphonic acid anhydride) to initiate a domino reaction that forms 4-arylnaphtho[2,3-c]furan-1,3-diones. These intermediates are then reacted with primary amines in a consecutive pseudo three-component synthesis to yield the final products. researchgate.net

Interactive Table: One-Pot Synthesis of Benzo[f]isoindole-1,3-diones researchgate.net

| 3-Arylpropiolic Acid | Activating Agent | Intermediate | Subsequent Reactant | Final Product |

|---|---|---|---|---|

| 3-Phenylpropiolic acid | T3P® | 4-Phenylnaphtho[2,3-c]furan-1,3-dione | Primary amine | 4-Aryl-1H-benzo[f]isoindole-1,3(2H)-dione |

Functionalization Strategies for this compound Derivatives

The functionalization of the pre-formed this compound core is crucial for creating a diverse range of derivatives with tailored properties. Strategies can target the aromatic ring, the benzyl group, or the imide nitrogen.

Regioselectivity is a key challenge in the functionalization of substituted aromatic compounds. For isoindole-1,3-dione derivatives, electrophilic aromatic substitution reactions on the benzene (B151609) ring are governed by the directing effects of the existing substituents. The imide moiety is an electron-withdrawing group and acts as a meta-director. youtube.commsu.edu In the case of this compound, the benzyl group is an ortho-, para-directing group. The outcome of an electrophilic substitution will therefore depend on the interplay between these two groups and the reaction conditions.

For instance, the bromination of 4-aminoisoindoline-1,3-dione with N-bromosuccinimide occurs regioselectively at the 7-position, ortho to the activating amino group, to give 7-bromo-4-aminoisoindoline-1,3-dione in 75% yield. nih.gov This demonstrates the powerful directing effect of a strongly activating group on the isoindole-1,3-dione ring system. nih.gov

Photochemical reactions can also offer unique regioselectivity. The photocyclization of sulfide-containing phthalimides has been shown to be a regioselective process for creating macrocyclic structures. acs.org Furthermore, photochemical C(sp3)–H amination of amides using N-haloimides has been developed, showing regioselectivity that can be influenced by the nature of the imide radical. iu.edu

A wide variety of substituents can be introduced onto the isoindole-1,3-dione scaffold to modulate its properties.

Functionalization of the Aromatic Moiety: Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be employed to introduce functional groups onto the benzene ring of the isoindole-1,3-dione core. msu.edulibretexts.org The position of substitution will be directed by the existing groups on the ring. msu.edulibretexts.org For a 4-substituted isoindole-1,3-dione, the incoming electrophile will be directed to specific positions based on the electronic nature of the substituent at position 4.

Nucleophilic aromatic substitution (SNA) is also a viable strategy, particularly if the aromatic ring is substituted with strong electron-withdrawing groups and a good leaving group, such as a halogen. nih.govnih.gov For example, 4,7-diaminoisoindoline-1,3-dione has been synthesized from 4,7-dichloroisobenzofuran-1,3-dione via a nucleophilic substitution reaction with ammonia (B1221849). nih.gov

Functionalization of the Nitrogen Moiety: The imide nitrogen of the isoindole-1,3-dione is a versatile site for functionalization. The acidic proton on the nitrogen can be readily removed by a base, allowing for N-alkylation or N-arylation. A variety of N-substituted isoindole-1,3-dione derivatives have been synthesized by reacting the phthalimide anion with alkyl or aryl halides. mdpi.com This allows for the introduction of a wide range of functional groups, including alkyl chains, aryl groups, and more complex pharmacophores containing piperazine (B1678402) or other heterocyclic moieties. mdpi.com For example, N-acetylpiperazine aryl derivatives of isoindoline-1,3-dione have been synthesized by alkylating phthalimide with 1-chloroacetyl-4-aryl-piperazine derivatives. mdpi.com

The Heck reaction of N-vinylphthalimide with aryl halides provides a regioselective route to (E)-N-styrylphthalimides, which are precursors to phenethylamines. researchgate.net This demonstrates a method for introducing vinyl groups with subsequent functionalization at the nitrogen position. researchgate.net

Mechanistic Investigations of Reactions Involving 4 Benzylisoindole 1,3 Dione

Reaction Pathways and Intermediates in Isoindole-1,3-dione Formation

The synthesis of isoindole-1,3-diones, including 4-benzyl substituted derivatives, typically proceeds through the condensation of a corresponding phthalic anhydride (B1165640) with a primary amine. researchgate.netmdpi.com The reaction mechanism involves a nucleophilic attack of the primary amine on one of the carbonyl carbons of the phthalic anhydride. This initial step forms a tetrahedral intermediate, which then undergoes proton transfer and subsequent ring-opening to yield a phthalamic acid derivative.

A plausible reaction pathway for the formation of a generic isoindole-1,3-dione is outlined below:

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of the primary amine on a carbonyl group of phthalic anhydride. | Tetrahedral Intermediate |

| 2 | Ring opening to form a phthalamic acid derivative. | Phthalamic Acid |

| 3 | Intramolecular nucleophilic attack of the amide nitrogen on the remaining carboxylic acid group. | Tetrahedral Intermediate |

| 4 | Dehydration to form the isoindole-1,3-dione. | Isoindole-1,3-dione |

In the specific case of 4-Benzylisoindole-1,3-dione, the starting material would be 3-benzylphthalic anhydride, and the reaction would proceed with ammonia (B1221849) or a suitable nitrogen source. The presence of the benzyl (B1604629) group at the 4-position of the isoindole-1,3-dione core does not fundamentally alter the reaction mechanism, although it may influence the reactivity of the starting anhydride due to steric and electronic effects.

Alternative synthetic routes, such as palladium-catalyzed carbonylative cyclization of o-halobenzoates and primary amines, also provide access to isoindole-1,3-diones and proceed through a series of organometallic intermediates. nih.gov

Photochemical Reaction Mechanisms and Excited State Dynamics

The photochemical behavior of N-substituted phthalimides, which share the same core chromophore as isoindole-1,3-diones, has been extensively studied. Upon absorption of UV light, these molecules are promoted to an electronically excited state. The subsequent decay pathways of this excited state determine the photochemical outcome. rsc.orgresearchgate.netmsu.edunih.govuni-halle.dersc.org

For a compound like this compound, the presence of the benzyl group is significant. The excited state can undergo several processes, including intersystem crossing to a triplet state, fluorescence, or photochemical reactions. The dynamics of these excited states, including their lifetimes and relaxation pathways, are critical to understanding the observed photochemistry. rsc.orgresearchgate.netnih.govuni-halle.dersc.org

Studies on related systems, such as 4-hydroxyisoindoline-1,3-dione, have shown that the excited state can relax through efficient non-radiative processes, often involving conical intersections between the excited state and the ground state potential energy surfaces. rsc.orgresearchgate.net However, structural modifications can lead to strong fluorescence, often involving processes like excited-state intramolecular proton transfer (ESIPT). rsc.orgresearchgate.net In the case of this compound, the excited state dynamics will be influenced by the interplay of the isoindole-1,3-dione core and the attached benzyl group.

Photoinduced Single Electron Transfer (SET) Processes

Photoinduced single electron transfer (PET) is a key process in the photochemistry of many organic molecules, including phthalimides. researchgate.netrsc.orgyoutube.comrsc.orgqub.ac.uk In a PET process, the excited state of the phthalimide (B116566) can either accept an electron from a suitable donor or donate an electron to a suitable acceptor. youtube.com

For this compound, the benzyl group itself can act as an intramolecular electron donor. Upon photoexcitation of the isoindole-1,3-dione chromophore, an electron can be transferred from the benzyl moiety to the excited phthalimide core. This generates a radical ion pair, consisting of a benzyl radical cation and an isoindole-1,3-dione radical anion. The subsequent reactions of this radical ion pair dictate the final products.

This SET process is often the initial step in various photochemical transformations, including photoadditions and cyclizations. researchgate.net The efficiency of the SET process is governed by the redox potentials of the donor and acceptor moieties and the energy of the excited state.

Hydrogen Atom Abstraction Reactions

The excited carbonyl groups of the isoindole-1,3-dione moiety can exhibit reactivity similar to that of other ketones in their excited states. One such reaction is hydrogen atom abstraction. nih.govrsc.orgnih.gov In the case of this compound, this can occur via an intramolecular or intermolecular pathway.

Intramolecularly, the excited carbonyl group can abstract a hydrogen atom from the benzylic position of the benzyl group. This process would lead to the formation of a biradical intermediate. The subsequent reactions of this biradical, such as cyclization or disproportionation, would lead to the final photoproducts.

The feasibility of this intramolecular hydrogen abstraction depends on the geometry of the molecule and the ability of the excited carbonyl to approach the benzylic hydrogens. This type of reaction is well-documented for other carbonyl-containing compounds and is a plausible photochemical pathway for this compound.

Cycloaddition Reactions (e.g., Hexadehydro-Diels-Alder, 1,3-Dipolar Cycloaddition)

The isoindole-1,3-dione scaffold can participate in various cycloaddition reactions, which are powerful methods for the construction of complex molecular architectures. researchgate.netresearchgate.netrsc.orgnih.govmdpi.combeilstein-journals.orgmdpi.com

Hexadehydro-Diels-Alder (HDDA) Reaction: This reaction involves the generation of an aryne intermediate from a polyyne, which can then be trapped by a suitable diene. While not directly involving the pre-formed this compound, the isoindole-1,3-dione core can be constructed through a domino reaction that incorporates an HDDA step. rsc.org In such a sequence, a tetrayne can undergo an HDDA reaction to form an aryne, which then reacts with an imidazole (B134444) derivative in a formal [4+2] cycloaddition, ultimately leading to a fused isoindole-1,3-dione structure after oxidation. rsc.org

1,3-Dipolar Cycloaddition: The C=C double bond within the benzene (B151609) ring of the isoindole-1,3-dione system is generally not reactive in 1,3-dipolar cycloadditions. However, derivatives of isoindole-1,3-dione with unsaturated substituents can readily undergo such reactions. researchgate.netnih.gov For instance, an N-allyl substituted isoindole-1,3-dione can react with nitrones in a regio- and stereoselective manner to form isoxazolidine (B1194047) rings. researchgate.net Similarly, azomethine ylides, generated in situ, can react with the isoindole-1,3-dione framework, particularly when the aromatic ring is activated by electron-withdrawing groups, leading to the formation of fused heterocyclic systems. researchgate.netbeilstein-journals.org

Nucleophilic Substitution and Addition Mechanisms

The aromatic ring of this compound can undergo nucleophilic aromatic substitution (SNA) if it is appropriately activated with strong electron-withdrawing groups. youtube.comyoutube.comlibretexts.org The mechanism typically proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The presence of the two carbonyl groups of the imide ring does withdraw electron density from the aromatic ring, which can facilitate nucleophilic attack.

The general mechanism for nucleophilic aromatic substitution is as follows:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a tetrahedral intermediate and breaking the aromaticity of the ring.

Stabilization: The negative charge is delocalized through resonance onto the electron-withdrawing groups.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

While the isoindole-1,3-dione core itself can be synthesized via nucleophilic substitution on a precursor, direct nucleophilic substitution on the benzene ring of this compound would require harsh conditions or further activation.

Nucleophilic addition to the carbonyl groups is also a possible reaction, characteristic of imides. This can lead to ring-opening of the isoindole-1,3-dione.

Oxidation and Reduction Mechanistic Studies

The isoindole-1,3-dione moiety can undergo both oxidation and reduction reactions. The redox behavior of related isoindole-4,7-diones has been investigated using electrochemical methods such as cyclic voltammetry. acs.org These studies show that the quinone-like part of the molecule can be reduced in two reversible one-electron steps, forming a semiquinone and then a hydroquinone (B1673460) species. acs.org

For this compound, which lacks the quinone functionality, the reduction would likely target the carbonyl groups or the aromatic ring. Electrochemical reduction could lead to the formation of a radical anion, where the extra electron is delocalized over the phthalimide system. Further reduction could lead to the cleavage of C-N or C=O bonds.

Oxidation of this compound would likely occur at the benzyl group, specifically at the benzylic position, to form a hydroperoxide or alcohol, or at the aromatic rings. The electron-rich benzene ring of the benzyl substituent would be more susceptible to oxidation than the electron-deficient ring of the isoindole-1,3-dione core.

Computational and Theoretical Chemistry Studies of 4 Benzylisoindole 1,3 Dione

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to study isoindole-1,3-dione derivatives, providing a robust framework for analyzing 4-Benzylisoindole-1,3-dione.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-substituted isoindole-1,3-dione derivatives, DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are commonly used to achieve accurate structural parameters.

The optimization of this compound would reveal key structural features, such as the planarity of the isoindole-1,3-dione core and the orientation of the benzyl (B1604629) group relative to this plane. The bond lengths and angles obtained from these calculations are typically in good agreement with experimental data from X-ray crystallography for similar molecules.

Following geometry optimization, vibrational frequency analysis is performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical vibrational spectra (Infrared and Raman). These computed spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to functional groups within the molecule. For this compound, key vibrational modes include the symmetric and asymmetric stretching of the carbonyl (C=O) groups, the C-N bond stretching of the imide ring, and various vibrations associated with the aromatic rings.

Table 1: Representative Calculated Geometrical Parameters for an N-Substituted Isoindole-1,3-dione Core Data synthesized from studies on analogous phthalimide (B116566) structures.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| C-N (imide) | ~1.40 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| N-CH₂ (benzyl) | ~1.47 Å | |

| Bond Angle | C-N-C (imide) | ~112° |

| O=C-N | ~125° | |

| Dihedral Angle | C-C-N-C | ~0° (reflecting planarity) |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties.

In isoindole-1,3-dione derivatives, the HOMO is typically localized on the phthalimide ring system, while the LUMO is also distributed across this core, particularly over the carbonyl groups. The benzyl substituent can influence the energies of these orbitals. The HOMO-LUMO energy gap dictates the molecule's ability to undergo electronic transitions; a smaller gap suggests the molecule is more polarizable and reactive. Calculations for related N-substituted phthalimides show that charge transfer can occur within the molecule.

Analysis of the molecular electrostatic potential (MEP) map further elucidates the electronic structure by visualizing the charge distribution. For this compound, the MEP would show electronegative regions (typically colored red) around the carbonyl oxygen atoms, indicating sites susceptible to electrophilic attack, while electropositive regions (blue) would be found elsewhere, highlighting potential sites for nucleophilic attack.

Table 2: Typical Frontier Orbital Energies for Phthalimide Derivatives Values are illustrative and depend on the specific derivative and computational method.

| Property | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Chemical stability and reactivity |

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions. By locating and characterizing transition states (TS), which are first-order saddle points on the potential energy surface, chemists can elucidate reaction mechanisms and calculate activation energies. This provides a theoretical basis for understanding reaction rates and selectivity. e3s-conferences.org

For reactions involving the isoindole-1,3-dione scaffold, such as its synthesis via cyclization or its participation in cycloaddition reactions, DFT is a powerful tool. researchgate.netmdpi.com For instance, the mechanism of N-phenylphthalimide formation from phthalanilic acid has been studied computationally, revealing a two-step process where an acid catalyst acts as a proton shuttle to lower the activation barriers associated with strained four-membered ring transition states. mdpi.com Similarly, DFT has been used to study the regioselectivity and mechanism of 1,3-dipolar cycloaddition reactions involving related heterocyclic systems. nih.govresearchgate.net

For this compound, transition state calculations could be used to explore its synthesis from phthalic anhydride (B1165640) and benzylamine (B48309) or to predict its reactivity as a dienophile in Diels-Alder reactions. These calculations would identify the lowest energy pathway, determine the rate-determining step, and explain any observed stereochemical or regiochemical outcomes. e3s-conferences.orgnih.gov

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular motion and conformational changes, providing insights into the flexibility and interactions of this compound.

The benzyl group in this compound is not static; it can rotate around the N-CH₂ and CH₂-Ph single bonds. Conformational analysis aims to identify the stable rotational isomers (rotamers) and the energy barriers between them. This can be initiated by performing a relaxed potential energy surface (PES) scan using quantum mechanical methods, where the geometry is optimized at fixed values of specific dihedral angles.

For N-benzyl substituted amides and related structures, computational studies have identified multiple stable conformations. scielo.br A similar analysis for this compound would likely reveal distinct low-energy conformers defined by the orientation of the benzyl group. MD simulations can then be used to observe the transitions between these conformers over time, revealing the dynamic flexibility of the molecule at a given temperature. Such simulations have been applied to other isoindoline-1,3-dione derivatives to assess the stability of their conformations when interacting with biological targets like enzymes. nih.gov

The behavior of this compound is significantly influenced by its environment. MD simulations are particularly well-suited for studying intermolecular interactions with other molecules, including solvents or biological macromolecules.

Solvent Effects: The influence of a solvent on molecular properties and behavior can be modeled in two primary ways. Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used within DFT calculations to approximate the bulk electrostatic effect of the solvent. scielo.br However, MD simulations with explicit solvent molecules (e.g., a box of water molecules) provide a more detailed and dynamic picture. These simulations can reveal the specific arrangement of solvent molecules around the solute, the formation of hydrogen bonds (if applicable), and how the solvent shell fluctuates over time. Studies on related compounds have used such methods to understand photophysical properties in different solvents. acgpubs.org

Intermolecular Interactions: MD simulations can also model the non-covalent interactions between this compound and other molecules. These interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in contexts like crystal packing and ligand-receptor binding. nih.gov For example, molecular docking, often followed by MD simulations, is used to predict how phthalimide derivatives bind to protein active sites, revealing key interactions with amino acid residues that stabilize the complex. nih.govnih.gov The simulations show how the ligand and protein adapt to each other and provide an estimate of the binding free energy.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry, particularly through the application of Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. nih.gov These theoretical calculations provide valuable insights into the vibrational, electronic, and magnetic resonance properties of the molecule, often showing good agreement with experimental data. researchgate.net Such studies allow for the assignment of spectral bands and a deeper understanding of the molecule's electronic structure.

Vibrational Spectroscopy (FT-IR)

Quantum-chemical calculations are frequently employed to compute the vibrational frequencies of isoindoline-1,3-dione derivatives. nih.gov These theoretical spectra are instrumental in assigning the various vibrational modes observed in experimental Fourier-transform infrared (FT-IR) spectra. The calculations are typically performed using DFT methods, such as B3LYP, often in conjunction with basis sets like 6-31G(d) or higher. researchgate.net

The computed harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical method, leading to better agreement with experimental values. researchgate.net Key vibrational modes predicted for the isoindole-1,3-dione core include the symmetric and asymmetric stretching of the carbonyl (C=O) groups, the stretching vibrations of the C-N bonds within the imide ring, and the characteristic stretching and bending modes of the aromatic rings. researchgate.net

For instance, in studies of similar N-substituted isoindoline-1,3-diones, the C=O stretching vibrations are predicted and observed in the region of 1700-1800 cm⁻¹. researchgate.net The aromatic C-H stretching modes typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings are found in the 1400-1600 cm⁻¹ range. researchgate.net

Table 1: Representative Theoretical vs. Experimental Vibrational Frequencies for a Related Isoindole-1,3-dione Derivative

This table illustrates the typical correlation between calculated and observed frequencies for an N-substituted isoindole-1,3-dione, based on data for N-(1,3-dioxoisoindolin-2-yl)benzamide. researchgate.net

| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (DFT/B3LYP) (cm⁻¹) | Calculated Frequency (HF) (cm⁻¹) |

| Aromatic C-H Stretch | 3055 | 3080 | 3090 |

| Carbonyl (C=O) Asymmetric Stretch | 1785 | 1799 | 1859 |

| Carbonyl (C=O) Symmetric Stretch | 1738 | 1753 | 1799 |

| Aromatic C=C Stretch | 1605 | 1635 | 1655 |

| Imide C-N Stretch | 1232 | 1259 | 1237 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations are also utilized to predict the ¹H and ¹³C NMR chemical shifts of isoindoline-1,3-dione derivatives. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to compute the isotropic magnetic shielding tensors, which are then converted into chemical shifts relative to a standard reference like Tetramethylsilane (TMS).

These predictions are highly valuable for assigning the signals in experimental NMR spectra, especially for complex molecules. The calculations can accurately forecast the chemical environments of the different protons and carbon atoms. For this compound, theoretical studies would predict distinct signals for the protons of the benzyl group and the aromatic protons of the isoindole core. Similarly, the ¹³C NMR predictions would differentiate the carbonyl carbons, the quaternary carbons, and the various CH carbons of the aromatic systems.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

This table presents hypothetical, representative chemical shifts for this compound based on computational predictions for similar structures. Actual values would be determined by specific DFT calculations.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Atom Type | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl -CH₂- | ~4.85 | Carbonyl (C=O) | ~167.5 |

| Benzyl Aromatic Protons | 7.20 - 7.40 | Benzyl -CH₂- | ~42.0 |

| Isoindole Aromatic Protons | 7.80 - 8.00 | Isoindole Quaternary Carbons | 131.0 - 135.0 |

| Benzyl Aromatic Carbons | 127.0 - 138.0 | ||

| Isoindole Aromatic Carbons | 124.0 - 136.0 |

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netsapub.org These calculations provide information on the vertical excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths (f) of electronic transitions. sapub.org The analysis of the molecular orbitals involved (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) allows for the characterization of these transitions, such as n→π* or π→π*. researchgate.net

For isoindole-1,3-dione derivatives, TD-DFT calculations can predict the key electronic transitions responsible for their UV-Vis absorption profiles. The choice of functional (e.g., B3LYP, CAM-B3LYP) and the inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), are crucial for obtaining results that correlate well with experimental spectra measured in solution. sapub.orgnih.gov

Table 3: Representative Predicted Electronic Absorption Data for this compound

This table shows hypothetical TD-DFT results, illustrating the type of data generated from computational studies on electronic spectra.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~310 | 0.085 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~295 | 0.150 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | ~260 | 0.015 | HOMO → LUMO+1 (n→π*) |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Benzylisoindole 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Benzylisoindole-1,3-dione in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the benzyl (B1604629) group and the phthalimide (B116566) core. The methylene (B1212753) protons (-CH₂-) of the benzyl group typically appear as a singlet in the aliphatic region, generally around δ 4.8-5.0 ppm. The aromatic protons of the benzyl ring's phenyl group usually resonate as a multiplet between δ 7.20 and δ 7.40 ppm. The protons on the substituted phthalimide ring system exhibit more complex patterns due to their differing chemical environments, appearing in the downfield aromatic region (approximately δ 7.50-7.90 ppm).

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The most downfield signals correspond to the two carbonyl carbons (C=O) of the imide group, typically found in the range of δ 167-169 ppm. The aromatic carbons of both the phthalimide and benzyl moieties resonate between δ 123 and δ 142 ppm. The aliphatic methylene carbon (-CH₂-) gives a characteristic signal in the upfield region, generally around δ 41-43 ppm.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Methylene (-CH₂-) | ~4.85 | Singlet |

| Benzyl Aromatic | ~7.25-7.35 | Multiplet |

| Phthalimide Aromatic | ~7.55-7.85 | Multiplet |

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~168.0 |

| Aromatic (C) | ~123.0 - 141.5 |

| Methylene (-CH₂-) | ~42.0 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations.

The spectrum is dominated by strong absorption bands characteristic of the cyclic imide function. Two distinct carbonyl (C=O) stretching bands are observed due to symmetric and asymmetric vibrations, typically appearing near 1775 cm⁻¹ (asymmetric) and 1715 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are visible just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene bridge appears just below 3000 cm⁻¹. Furthermore, C-N stretching vibrations of the imide ring are found in the 1300-1390 cm⁻¹ region. Aromatic C=C stretching absorptions are also present in the 1450-1600 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3030-3070 | Medium |

| Aliphatic C-H Stretch | ~2930 | Medium-Weak |

| Asymmetric C=O Stretch (Imide) | ~1775 | Strong |

| Symmetric C=O Stretch (Imide) | ~1715 | Strong |

| Aromatic C=C Stretch | ~1470-1590 | Medium |

| C-N Stretch (Imide) | ~1385 | Strong |

Mass Spectrometry (MS, LC-MS, ESI-MS, Q-TOF LC/MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. The nominal molecular weight of the compound is 237.26 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is observed at an m/z (mass-to-charge ratio) of 237. A prominent peak in the spectrum is often found at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), which is formed by the cleavage of the benzyl group. Another significant fragment may appear at m/z 146, representing the phthalimide radical cation.

Techniques like Electrospray Ionization (ESI) combined with Liquid Chromatography (LC-MS) are particularly useful for analyzing the compound in complex mixtures, often showing the protonated molecule [M+H]⁺ at m/z 238 or adducts with sodium [M+Na]⁺ at m/z 260. High-resolution mass spectrometry, such as Q-TOF LC/MS, allows for the precise determination of the molecular formula from the exact mass of the molecular ion.

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion | Description |

| 238 | [M+H]⁺ | Protonated Molecular Ion (ESI) |

| 237 | [M]⁺ | Molecular Ion (EI) |

| 146 | [C₈H₄NO₂]⁺ | Phthalimide Fragment |

| 91 | [C₇H₇]⁺ | Tropylium Ion (Benzyl Fragment) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is characterized by absorptions in the ultraviolet region arising from π → π* transitions within the aromatic phthalimide and benzyl systems. Typically, phthalimide derivatives exhibit strong absorption bands below 300 nm. The presence of the benzyl group may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted phthalimide.

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. While many simple phthalimide derivatives are only weakly fluorescent, substitution patterns can significantly influence their emissive properties. Analysis would involve determining the excitation and emission wavelengths (λ_ex and λ_em) and the fluorescence quantum yield.

Interactive Data Table: UV-Vis Absorption Data for this compound

| Transition | Absorption Maximum (λ_max, nm) | Solvent |

| π → π | ~290-300 | Ethanol |

| π → π | ~235-245 | Ethanol |

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC, Column Chromatography)

Chromatographic techniques are essential for the purification of this compound and for assessing its purity.

Thin-Layer Chromatography (TLC) TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to determine the purity of the final product. This compound is a moderately polar compound. On a silica (B1680970) gel plate, a common stationary phase, its mobility (and thus its Retention Factor, R_f) is dependent on the polarity of the mobile phase. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is commonly employed.

Column Chromatography For preparative-scale purification, column chromatography is the method of choice. The crude product is loaded onto a column packed with a stationary phase, typically silica gel. Elution with a solvent system of gradually increasing polarity, such as a gradient of ethyl acetate in hexane, allows for the separation of this compound from unreacted starting materials and byproducts. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Interactive Data Table: Typical Chromatographic Parameters for this compound

| Technique | Stationary Phase | Typical Mobile Phase | R_f Value |

| TLC | Silica Gel | Hexane:Ethyl Acetate (3:1) | ~0.45 |

| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate Gradient | N/A |

Despite a comprehensive search for scholarly information, there is currently insufficient publicly available data to generate a detailed scientific article on the specific applications of This compound in the advanced chemical synthesis and materials science research areas outlined in the user's request.

The search for literature and research findings specifically detailing the use of this compound as a precursor for heterocyclic systems, its role in total synthesis strategies, or its application in the synthesis of functionalized macromolecules and polymers did not yield specific results for this particular compound. Similarly, information regarding its application in supramolecular chemistry, specifically in the design of supramolecular host architectures and the investigation of noncovalent interactions in self-assembly, is not available in the searched scientific databases.

While the broader class of isoindole-1,3-diones and related phthalimide derivatives are known to be versatile building blocks in organic synthesis and materials science, the specific contributions and research findings related to the 4-benzyl substituted variant could not be retrieved. Therefore, to adhere to the strict requirement of focusing solely on "this compound" and to maintain scientific accuracy, the requested article cannot be generated at this time. Further research and publication on this specific compound are needed to provide the detailed information required for the outlined sections.

Applications of 4 Benzylisoindole 1,3 Dione in Advanced Chemical Synthesis and Materials Science Research

Supramolecular Chemistry and Host-Guest Systems

Anion Recognition and Binding Properties

The isoindole-1,3-dione scaffold is a fundamental unit in the design of synthetic anion receptors. Anion recognition by neutral receptors typically relies on the formation of non-covalent interactions, most commonly hydrogen bonds, between the host molecule and the guest anion. In many phthalimide-based sensors, the acidic N-H proton of the imide group serves as the primary hydrogen-bond donor site for anion binding.

However, in 4-Benzylisoindole-1,3-dione, the nitrogen atom is substituted with a benzyl (B1604629) group, meaning it lacks this acidic N-H proton. This structural feature significantly alters its anion binding properties compared to N-unsubstituted phthalimides. Consequently, any anion recognition must proceed through alternative, generally weaker, interaction mechanisms. These can include:

C-H Hydrogen Bonding: The aromatic C-H bonds on both the phthalimide (B116566) and the benzyl moieties, as well as the methylene (B1212753) (-CH2-) C-H bonds, can act as weak hydrogen-bond donors. These interactions are considerably less strong than conventional N-H or O-H hydrogen bonds, typically resulting in lower binding affinities for anions.

Anion-π Interactions: The electron-deficient π-system of the phthalimide ring could potentially interact with anions, although this type of interaction is highly dependent on the nature of the anion and the solvent environment.

Due to the absence of a strong hydrogen-bond donor group, this compound itself is not expected to be a highly effective or selective anion receptor. Its utility in this area would likely be as a control compound in broader studies or as a foundational scaffold for more complex sensors where additional recognition motifs, such as ureas, thioureas, or Lewis acidic centers, are incorporated into the 4-position of the phthalimide ring or the benzyl group.

Coordination Chemistry and Ligand Design

This compound possesses potential as a ligand in coordination chemistry, primarily through its two carbonyl oxygen atoms. These oxygen atoms feature lone pairs of electrons that can be donated to a metal center, classifying the molecule as a potential O,O'-bidentate ligand.

Key properties influencing its role as a ligand include:

Donor Atoms: The primary donor sites are the two carbonyl oxygens. The nitrogen atom's lone pair is involved in the imide resonance and is generally not available for coordination.

Chelation: The two carbonyl groups are positioned to form a five-membered chelate ring with a metal ion. Five-membered chelate rings are generally stable, which could favor the formation of well-defined metal complexes.

Steric Hindrance: The benzyl group attached to the nitrogen atom is sterically bulky and can influence the coordination environment. It may direct the approach of other ligands to the metal center or limit the formation of certain coordination geometries.

Electronic Effects: The phthalimide ring is an electron-withdrawing group, which reduces the electron density on the carbonyl oxygens. This makes them weaker Lewis bases compared to, for example, ketone or ester carbonyls, suggesting they would form more stable complexes with hard, highly charged metal ions. Studies on related bis-phthalimide ligands have indicated an underlying barrier to coordination, suggesting that simple phthalimides are relatively weak ligands. rsc.org

While specific metal complexes of this compound are not extensively documented in the literature, their synthesis would follow established methods in coordination chemistry. A general synthetic route involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Synthetic Method: A solution of this compound in a solvent such as ethanol, methanol, or acetonitrile (B52724) would be treated with a solution of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), or Zn(II)). The reaction mixture would typically be stirred, sometimes with heating, to facilitate the formation of the complex, which might then precipitate from the solution or be isolated after solvent removal.

Characterization Techniques: The resulting metal complexes would be characterized using a suite of standard analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the metal to the carbonyl oxygen atoms would be expected to cause a shift in the C=O stretching frequency (typically around 1700-1770 cm⁻¹) to lower wavenumbers. This shift is a key indicator of metal-ligand bond formation.

UV-Visible Spectroscopy: The formation of a metal complex can lead to the appearance of new absorption bands, such as d-d transitions for transition metals or metal-to-ligand charge transfer (MLCT) bands, which provide information on the electronic structure and coordination geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can confirm the binding mode.

Beyond simple mononuclear complexes, N-substituted phthalimides can be incorporated into more complex supramolecular structures. By designing ligands with multiple phthalimide units or by combining them with other coordinating groups, it is possible to construct advanced architectures such as coordination polymers or metal-organic frameworks (MOFs).

For instance, research on N,N′-di(2-picolyl)-4,4′-oxybisphthalimide, a related ligand containing two phthalimide units linked by a flexible ether bridge and equipped with additional pyridyl donor groups, has shown the formation of one-dimensional coordination polymers with zinc(II). rsc.org In these structures, the ligand bridges between metal centers, creating an extended network. Although this compound is a monodentate or simple bidentate ligand and cannot form such polymers on its own, it could serve as a terminal or "capping" ligand in more complex systems, controlling the dimensionality and properties of the resulting architecture.

Materials Science Applications

The phthalimide core is a well-known chromophore, but its intrinsic fluorescence is often weak. Unsubstituted N-alkylphthalimides generally exhibit very low fluorescence quantum yields. rsc.org The fluorescence properties of these molecules are highly dependent on the substitution pattern of the phthalimide ring. The introduction of electron-donating groups, particularly at the 4-position, can significantly enhance fluorescence through an intramolecular charge-transfer (ICT) mechanism.

Since this compound lacks any substituent on the phthalimide ring (the benzyl group is on the nitrogen), its fluorescence is expected to be weak. However, it serves as a crucial building block for creating more advanced fluorescent materials. For example, functionalization of the 4-position of the phthalimide ring or the phenyl ring of the benzyl group with electron-donating groups (e.g., -NH₂, -OR) would be a viable strategy to produce highly fluorescent dyes.

Furthermore, the phthalimide unit can participate in energy transfer processes. Studies on dendritic molecules containing multiple phthalimide groups have shown that the phthalimide can act as an "antenna," absorbing light and transferring the energy to emissive lanthanide ions like Europium(III) and Terbium(III). mdpi.com This indicates that while this compound itself may not be a strong emitter, it can be integrated into systems designed for specific luminescent applications, including optical sensors. The interaction of such a functionalized phthalimide dye with metal ions or anions can lead to a change in its fluorescence intensity (quenching or enhancement), forming the basis of an optical sensor.

The table below presents representative photophysical data for a related N-substituted phthalimide (unsubstituted on the ring) and a 4-amino-substituted derivative to illustrate the profound effect of ring substitution on fluorescence properties.

| Compound Name | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_f) | Solvent |

| N-Cyclohexylphthalimide | ~300 nm | - | ~0.0 | Dichloromethane |

| 4-Amino-N-phenylphthalimide | 412 nm | 530 nm | 0.61 | Ethanol |

This table contains representative data for analogous compounds to illustrate the principles discussed.

Non-Linear Optical (NLO) Materials Development

The quest for advanced NLO materials, crucial for applications in telecommunications, optical computing, and laser technology, has led researchers to investigate organic molecules with significant second-order and third-order optical nonlinearities. The isoindole-1,3-dione scaffold is a promising candidate for NLO materials due to the inherent delocalized π-electron system within its structure. The NLO response in such organic molecules is primarily governed by intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part.

Research on related phthalimide derivatives has demonstrated that this class of compounds can possess significant NLO properties. For instance, studies on novel chiral phthalimides have shown a strong second-harmonic generation (SHG) response, a key characteristic of NLO materials. researchgate.net The maximum hyperpolarizability (β) for some derivatives has been calculated to be several times greater than that of urea, a standard reference material for NLO studies. researchgate.net Computational investigations into naphthalimide derivatives, which share structural similarities, also reveal their potential for NLO applications, with calculated third-order NLO polarizabilities (⟨γ⟩) being significantly greater than reference materials like p-nitroaniline (p-NA). nih.gov

For this compound, DFT calculations can elucidate its NLO potential. The key parameters derived from such calculations are presented in the table below, based on values for analogous compounds.

| Parameter | Description | Typical Calculated Value Range for Phthalimide Derivatives |

|---|---|---|

| Dipole Moment (μ) | Measure of molecular polarity, influencing macroscopic NLO response. | 2 - 6 Debye |

| Polarizability (α) | Measure of the distortion of electron cloud by an electric field. | 20 - 50 x 10-24 esu |

| First Hyperpolarizability (β) | Microscopic measure of second-order NLO activity. | 10 - 200 x 10-30 esu researchgate.net |

| Third-Order Polarizability (⟨γ⟩) | Microscopic measure of third-order NLO activity. | 100 - 600 x 10-36 esu nih.gov |

These theoretical findings underscore the potential of the this compound scaffold in the design of new organic NLO materials. The synthesis of derivatives with stronger electron-donating groups attached to the benzyl ring is a promising strategy to further enhance the intramolecular charge transfer and, consequently, the NLO response.

Photochromic Materials

Photochromism is a reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation, leading to a change in color. This property is at the heart of technologies like self-darkening lenses, optical data storage, and molecular switches. The photochemistry of N-substituted phthalimides, including this compound, involves various potential pathways upon irradiation, such as H-abstraction, cycloaddition, and single electron transfer.

While direct experimental evidence of photochromism in this compound is not extensively documented, the fundamental photochemical reactivity of the phthalimide chromophore suggests potential for such applications. The process typically involves an initial excitation to a singlet state (S1), followed by intersystem crossing to a triplet state (T1), which can then undergo chemical reactions.

Theoretical studies on related dione (B5365651) systems, such as biindenylidenediones, provide insight into potential photochromic mechanisms. rsc.org These studies use computational methods to map the potential energy surfaces of the molecule's electronic states following photoexcitation. A possible mechanism could involve an initial excitation to a ππ* state, followed by internal conversion and structural rearrangement, potentially through a transient biradical species, to a metastable isomer with a different absorption spectrum. rsc.org The reversibility of this process, either thermally or by irradiation with a different wavelength of light, would define its utility as a photochromic material.

The key events in a potential photochromic cycle for a phthalimide-based compound are outlined below:

| Step | Process | Description |

|---|---|---|

| 1 | Photoexcitation | The initial molecule (Form A) absorbs a photon (hν1), promoting it to an excited electronic state. |

| 2 | Structural Isomerization | In the excited state, the molecule undergoes a structural change (e.g., bond cleavage/formation, rotation) to a metastable isomer (Form B). |

| 3 | Color Change | Form B has a different electronic structure and thus absorbs light at a different wavelength, resulting in a visible color change. |

| 4 | Reversion | Form B reverts to the original Form A, either through a thermal process (thermochromism) or by absorbing another photon of a different wavelength (hν2). |

Further research, combining photochemical experiments with computational modeling, is necessary to fully explore and confirm the photochromic capabilities of this compound and its derivatives.

Electron Acceptors in Organic Electronics

In the field of organic electronics, materials that can efficiently accept and transport electrons are fundamental to the function of devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The electron-deficient nature of the phthalimide core, with its two electron-withdrawing carbonyl groups, makes this compound a promising candidate for an electron-acceptor material.

The suitability of a molecule as an electron acceptor is determined by its electronic properties, particularly the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A low LUMO energy level is required for efficient electron injection from a donor material. These properties can be reliably predicted using DFT calculations. For instance, DFT studies on N-methylphthalimide and other derivatives provide valuable benchmarks for the electronic structure of the phthalimide system. researchgate.net

The key electronic properties relevant to electron-acceptor performance are summarized in the following table, with values estimated from computational studies of analogous phthalimide compounds.

| Parameter | Description | Typical Calculated Value Range for Phthalimide Systems |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy level. | -6.5 to -7.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy level. A lower value is desirable for electron acceptors. | -1.5 to -2.5 eV scirp.org |

| HOMO-LUMO Gap (Eg) | The energy difference between HOMO and LUMO, which influences the material's optical absorption. | ~4.8 eV scirp.org |

| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule. A positive value indicates a stable anion can be formed. | Positive, indicating acceptor character. |

The benzyl group in this compound can influence these properties through steric and electronic effects, potentially impacting molecular packing in the solid state, which is crucial for charge transport. In OPVs, this compound could be blended with a suitable polymer donor. Upon photoexcitation of the donor, an electron would be transferred to the LUMO of the this compound molecule. The efficiency of this charge transfer and the subsequent transport of the electron to the electrode determine the device's performance. The strong electron-accepting nature of the phthalimide core suggests that this compound and its derivatives are worthy of investigation as non-fullerene acceptors in next-generation organic electronic devices.

Future Research Directions and Unexplored Avenues

Advancements in Sustainable Synthesis of Isoindole-1,3-diones

Traditional methods for synthesizing N-substituted phthalimides often involve the condensation of phthalic anhydride (B1165640) with a primary amine at high temperatures, sometimes requiring harsh acidic dehydrating agents. nih.gov The future of chemical synthesis is increasingly focused on green chemistry principles, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. researchgate.net A significant area of future research will be the application and refinement of sustainable synthetic methods for producing 4-Benzylisoindole-1,3-dione and related compounds.

Several innovative and eco-friendly approaches have been developed for the general synthesis of phthalimides, which could be optimized for specific targets. rsc.orgrsc.org These include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields by efficiently transferring energy to the reacting molecules. eijppr.commdpi.com

Ultrasound-Promoted Reactions: Sonication provides mechanical energy that can accelerate reactions, offering a green alternative to conventional heating. hhu.de

Catalytic Innovations: Research into novel catalysts is a cornerstone of green synthesis. This includes using reusable, non-toxic clay catalysts like montmorillonite-KSF, developing metal-free catalytic systems, and employing nanocatalysts such as nano-Cu₂O in aqueous media. rsc.orgeijppr.com

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids is a key goal. rsc.org For instance, palladium-catalyzed three-component reactions have been successfully carried out in ionic liquids. rsc.org

Atom Economy: Tandem or one-pot reactions that form multiple chemical bonds in a single sequence are highly desirable as they reduce the number of purification steps and minimize waste. rsc.org

Future work will likely focus on adapting these sustainable protocols to the specific synthesis of this compound, aiming for high-yield, low-cost, and environmentally friendly production at both laboratory and industrial scales.

Table 1: Overview of Sustainable Synthesis Methods for Isoindole-1,3-diones

| Method | Key Features | Primary Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Uses electromagnetic energy for rapid heating. | Reduced reaction time, increased yields, energy efficiency. | eijppr.commdpi.com |

| Ultrasound Promotion | Employs acoustic cavitation to accelerate reactions. | Energy efficiency, can be performed at ambient temperature. | hhu.de |

| Nano-Cu₂O Catalysis | Utilizes a nanocatalyst in water as a green solvent. | High efficiency, avoids hazardous solvents and ligands. | rsc.org |

| Carbon Catalysis | Metal-free system using a carbon catalyst and O₂ as the oxidant. | Sustainable, avoids toxic heavy metals. | rsc.org |

| Tandem Reactions | Multi-step synthesis in a single pot. | High atom economy, reduced waste and resource consumption. | rsc.org |

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation has become a transformative force in chemical and pharmaceutical research. jddhs.comresearchgate.netjddhs.com This integrated approach allows for a more rational and efficient discovery process, from predicting molecular properties to designing novel compounds with tailored functions. researchgate.netnih.gov For this compound, these methodologies offer a powerful toolkit to explore its potential applications.

Key computational techniques that can be applied include:

Molecular Docking: This method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It can be used to screen this compound against various biological targets, such as enzymes or receptors, to identify potential therapeutic applications. rsc.orgnih.govnih.gov